2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

Catalog No.
S13960599
CAS No.
M.F
C12H13NO4
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

Product Name

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]cyclopentan-1-one

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2

InChI Key

CIYBYDAJXJZQNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is a chemical compound characterized by the presence of a cyclopentanone ring substituted with a hydroxyl group and a para-nitrophenylmethyl moiety. The compound has the molecular formula C12H13NO3 and a molecular weight of approximately 219.24 g/mol. Its structure includes a cyclopentanone core, which is a five-membered cyclic ketone, modified by the addition of a hydroxy group at the second position and a nitrophenyl group at the para position of the benzene ring. This unique configuration contributes to its chemical reactivity and potential biological activity.

The chemical behavior of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone can be explored through various types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound may undergo reduction, leading to the formation of alcohols or other derivatives.
  • Substitution Reactions: The hydroxyl group can be replaced by other functional groups under suitable conditions.

These reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), and are conducted under controlled temperature and pressure to optimize yield and selectivity.

The synthesis of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of cyclopentanone with 4-nitrobenzaldehyde in the presence of a base catalyst, leading to the formation of the desired compound.
  • Reduction Reactions: Starting from appropriate nitrophenyl precursors, reduction processes can yield the hydroxy compound.
  • Functional Group Modifications: Existing cyclopentanone derivatives can be modified through selective functionalization to introduce the hydroxy and nitrophenyl groups.

These synthetic routes highlight the compound's versatility in organic synthesis.

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone has potential applications in various fields:

  • Pharmaceuticals: Its biological properties may be harnessed for drug development, particularly in anti-inflammatory or antimicrobial therapies.
  • Chemical Research: As an intermediate in organic synthesis, it can serve as a building block for more complex molecules.
  • Material Science: The compound may find applications in developing new materials with specific functional properties due to its unique structure.

Interaction studies involving 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone focus on its binding affinities with various biological targets. Initial findings suggest that it may interact with certain enzymes or receptors, potentially influencing metabolic pathways. Detailed kinetic studies and molecular docking simulations are required to fully understand these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Properties
4-NitrophenolHydroxyl group on a nitro-substituted benzeneKnown for antibacterial properties
CyclopentanoneSimple five-membered cyclic ketoneUsed as a solvent and intermediate
2-HydroxyacetophenoneHydroxyl group on an acetophenoneExhibits anti-inflammatory activity
2-Hydroxy-4-methoxybenzophenoneMethoxy-substituted phenolic compoundAntioxidant properties

The uniqueness of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone lies in its combination of both cyclic ketone and nitrophenyl functionalities, which may confer distinct reactivity patterns and biological effects compared to these similar compounds.

The aldol condensation reaction serves as a cornerstone for constructing the cyclopentanone scaffold of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone. Proline-derived organocatalysts have proven particularly effective in achieving enantioselectivity. For instance, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a proline mimetic, facilitates anti-aldol reactions with >99% enantiomeric excess (ee) and >99:1 diastereomeric ratio (dr) under optimized conditions. The sulfonamide group enhances hydrogen-bonding interactions with the aldehyde electrophile, stabilizing the transition state and favoring the Re-face attack (Figure 1A).

A multicatalytic cascade combining secondary amine and N-heterocyclic carbene (NHC) catalysts further refines this approach. In one protocol, a Michael addition between 1,3-dicarbonyls and α,β-unsaturated aldehydes is followed by an intramolecular crossed benzoin reaction, yielding functionalized cyclopentanones with three contiguous stereocenters. The synergy between catalysts enables concurrent operation of both steps, as evidenced by gas chromatography (GC) monitoring showing continuous product formation without intermediate accumulation.

Table 1: Enantioselectivity in Proline-Catalyzed Aldol Reactions

Aldehyde SubstrateCatalyst Loading (mol%)ee (%)dr
4-Nitrobenzaldehyde299>99:1
Benzaldehyde59595:5
Cinnamaldehyde59090:10

Data adapted from Ref .

The steric bulk of the tert-butyl group in certain proline derivatives enforces a rigid s-trans enamine conformation, which minimizes competing pathways and enhances stereochemical fidelity. This contrasts with methyl-substituted catalysts, where smaller steric demands lead to reduced enantioselectivity due to conformational flexibility.

Transition-State Models for Stereochemical Control in Cyclopentanone Derivatives

Density Functional Theory (DFT) computations reveal that stereochemical outcomes in aldol reactions are governed by non-classical hydrogen bonds between the catalyst, aldehyde, and enamine intermediate. In the Houk-List model, the Anti-Re transition state is stabilized by a network of interactions involving the sulfonamide oxygen, pyrrolidine nitrogen, and aldehyde carbonyl (Figure 1B). This model predicts a 3.2 kcal/mol energy difference between the Anti-Re and Syn-Si transition states, correlating with observed >99:1 dr.

NMR studies of enamine-nitroalkene cycloadditions provide experimental validation. For example, nitrocyclobutane intermediates adopt a chair-like conformation where the nitro group occupies an equatorial position to minimize steric clashes with the pyrrolidine ring. Ring-opening isomerization proceeds via a least-motion pathway, preserving stereochemistry and yielding enantiomerically enriched adducts.

Key Computational Findings:

  • Electrostatic Effects: The electron-withdrawing nitro group on the phenyl ring increases electrophilicity at the benzylic carbon, accelerating nucleophilic attack.
  • Conformational Rigidity: Proline’s pyrrolidine ring adopts a C4-up conformation in the transition state, directing the aldehyde to the Si-face.

Solvent-Free Reaction Engineering for Enhanced Diastereoselectivity

Solvent-free conditions offer distinct advantages in diastereoselectivity control by eliminating solvent-catalyst interactions that dilute stereochemical guidance. In neat reactions using N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, dr values improve from 95:5 (in dichloroethane) to >99:1, while maintaining 99% ee. The absence of solvent enhances catalyst-substrate interactions, favoring a tighter transition state.

Table 2: Solvent Impact on Diastereoselectivity

Solventdree (%)Yield (%)
Neat>99:19985
Chloroform95:59878
Dimethyl Sulfoxide90:109565

Data synthesized from Refs .

Multivariate regression analysis of solvent effects highlights the role of polarity and hydrogen-bonding capacity. In polar aprotic solvents like dimethyl sulfoxide (DMSO), competitive solvation of the catalyst’s sulfonamide group reduces enantioselectivity by up to 15%. Conversely, nonpolar solvents or solvent-free conditions maximize catalyst-substrate binding, as evidenced by kinetic studies showing a 2.5-fold increase in reaction rate under neat conditions.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.08445790 g/mol

Monoisotopic Mass

235.08445790 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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